

Physico-chemical properties of Clothianidin-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clothianidin-d3

Cat. No.: B15556143

[Get Quote](#)

A comprehensive technical guide on the physico-chemical properties of **Clothianidin-d3**, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's core characteristics, supported by experimental methodologies and visual diagrams to facilitate understanding.

Introduction

Clothianidin-d3 is the deuterium-labeled form of Clothianidin, a neonicotinoid insecticide.^{[1][2]} Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death.^{[1][3][4]} Due to their selective toxicity to insects over mammals, they are widely used in agriculture.^[4] The deuterated analog, **Clothianidin-d3**, serves as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS and can also be used as a tracer in metabolic studies.^[2] This guide focuses on the essential physico-chemical properties of **Clothianidin-d3**.

Physico-chemical Properties

The physico-chemical properties of a compound are critical for understanding its behavior in various systems, including its environmental fate and biological interactions.

Identification

Proper identification of a chemical substance is fundamental for research and regulatory purposes.

Property	Value	Source
IUPAC Name	1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine	[5]
CAS Number	1262776-24-8	[5] [6] [7]
Molecular Formula	C6D3H5ClN5O2S	[6] [7]
Molecular Weight	252.70 g/mol	[1] [5] [6] [7]
InChI	1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3	[6]
SMILES	[2H]C([2H]) ([2H])N\C(NCc1cnc(Cl)s1)=N/- -INVALID-LINK--=O	[6]

Physical and Chemical Properties

These properties determine the physical state and chemical reactivity of **Clothianidin-d3**.

Property	Value	Source
Physical State	Crystalline solid, Clear, colorless powder	[8] [9]
Melting Point	176.8 °C (for Clothianidin)	[4] [9] [10]
Boiling Point	432.5 °C (for Clothianidin)	[10]
pKa	11.09 at 20 °C (for Clothianidin)	[4] [9]
Log P (Kow)	1.3 (Computed)	[5]
Vapor Pressure	3.8 x 10 ⁻¹¹ Pa at 20°C (for Clothianidin)	[9]
Stability	Stable for at least 2 years when stored at -20°C	[1]

Solubility

Solubility is a key factor in the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Solvent	Solubility (at 20-25 °C)	Source
Water	0.327 g/L (for Clothianidin)	[4] [9] [10]
DMSO	~30 mg/mL (for Clothianidin)	[8]
Dimethylformamide	~30 mg/mL (for Clothianidin)	[8]
Acetone	15.2 g/L (for Clothianidin)	[4]
Methanol	6.26 g/L (for Clothianidin)	[4]
Ethyl Acetate	2.03 g/L (for Clothianidin)	[4]
Dichloromethane	1.32 g/L (for Clothianidin)	[4]
Xylene	0.0128 g/L (for Clothianidin)	[4]
Heptane	< 0.00104 g/L (for Clothianidin)	[4]

Experimental Protocols

Standardized methods are employed to determine the physico-chemical properties of pesticides like **Clothianidin-d3**. While specific experimental details for the deuterated form are not extensively published, the protocols are analogous to those for the parent compound.

Determination of Water Solubility

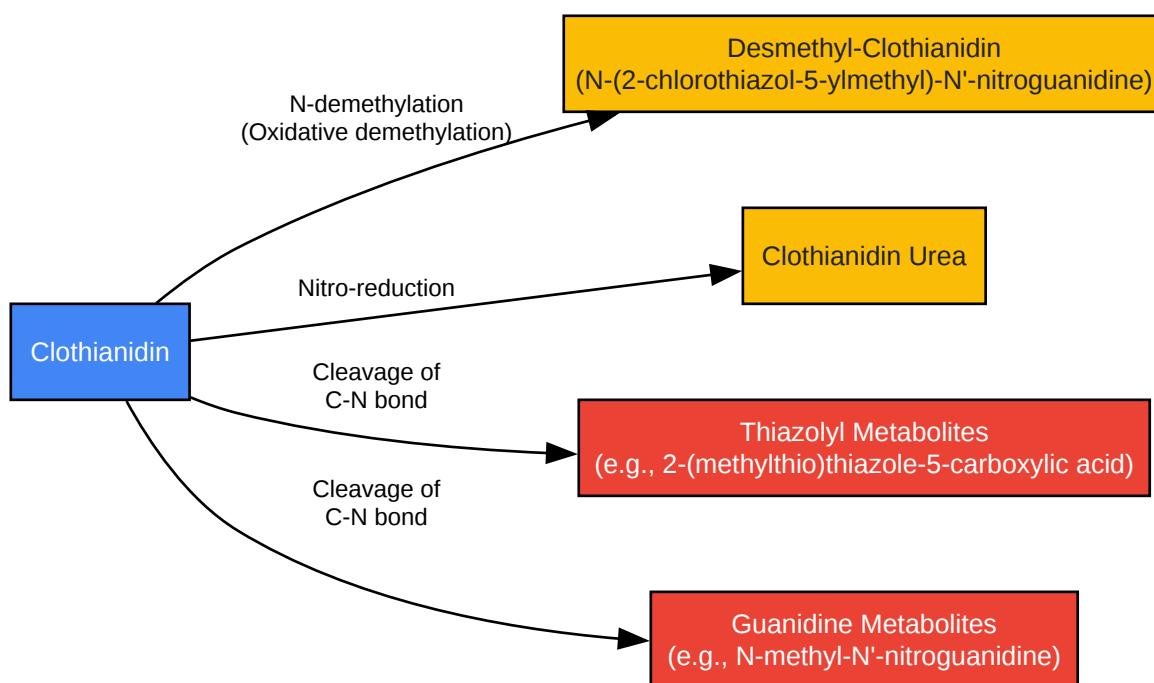
The flask method (OECD Guideline 105) is commonly used.

- An excess amount of the test substance is added to a known volume of distilled water in a flask.
- The flask is agitated at a constant temperature until equilibrium is reached.
- The solution is then centrifuged or filtered to remove undissolved particles.
- The concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method (OECD Guideline 107) is a standard procedure.

- A known amount of the substance is dissolved in either water or n-octanol.
- Equal volumes of the n-octanol and water phases are mixed in a vessel and shaken until equilibrium is achieved.
- The phases are separated by centrifugation.
- The concentration of the substance in each phase is measured to calculate the partition coefficient.

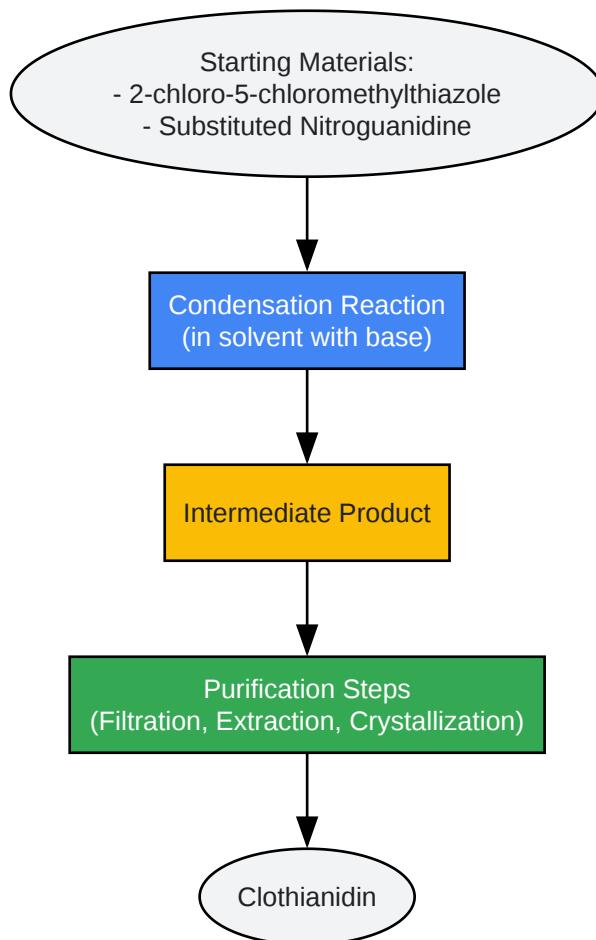

Determination of Vapor Pressure

The gas saturation method (OECD Guideline 104) is often utilized.

- A stream of inert gas is passed through or over the substance at a controlled temperature and flow rate.
- The substance is trapped from the gas stream using a suitable sorbent.
- The amount of substance transported by the gas is quantified, and the vapor pressure is calculated from this data.

Metabolic Pathway of Clothianidin

In biological systems, Clothianidin undergoes metabolic transformations. Studies in zebrafish and rats have identified N-demethylation and nitro-reduction as the primary metabolic pathways.^{[3][4][11]} The liver and intestine are the main sites of metabolism.^{[3][11]}


[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Clothianidin in biological systems.

Synthesis of Clothianidin

The synthesis of Clothianidin typically involves a multi-step chemical process. A common method is the reaction between 2-chloro-5-chloromethylthiazole and a substituted

nitroguanidine derivative.[10][12][13][14]

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the chemical synthesis of Clothianidin.

Conclusion

This technical guide provides a summary of the key physico-chemical properties of **Clothianidin-d3**, a critical tool for analytical and metabolic research involving its parent compound, Clothianidin. The data presented, along with the outlined experimental protocols and pathway diagrams, offer valuable insights for researchers in the fields of environmental science, toxicology, and drug development. Understanding these fundamental properties is essential for the accurate interpretation of experimental results and for predicting the environmental and biological behavior of this widely used insecticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d3-Clothianidin - CAS-Number 1262776-24-8 - Order from Chemodex [chemodex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Clothianidin | C6H8CIN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clothianidin-d3 | C6H8CIN5O2S | CID 136257761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clothianidin-d3 PESTANAL®, analytical standard | 1262776-24-8 [sigmaaldrich.com]
- 7. Clothianidin-D3 - Deuterated Reference Standard for Method Validation (CAS 1262776-24-8) [witega.de]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]
- 11. Bio-uptake, tissue distribution and metabolism of a neonicotinoid insecticide clothianidin in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 14. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physico-chemical properties of Clothianidin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556143#physico-chemical-properties-of-clothianidin-d3\]](https://www.benchchem.com/product/b15556143#physico-chemical-properties-of-clothianidin-d3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com